molecular formula C19H23NO6 B11301125 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B11301125
M. Wt: 361.4 g/mol
InChI Key: DRDRTRQEZRQJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 2-bromo-2-methylpropanoic acid, followed by the coupling with glycine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and glycine moieties enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-6-13-9-17(23)26-18-11(2)15(8-7-14(13)18)25-12(3)19(24)20-10-16(21)22/h7-9,12H,4-6,10H2,1-3H3,(H,20,24)(H,21,22)

InChI Key

DRDRTRQEZRQJEA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.